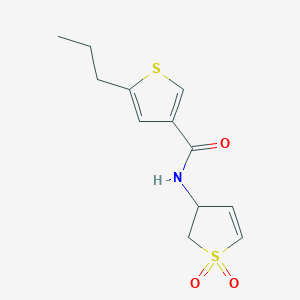![molecular formula C20H21ClFN3O2 B5413124 2-(4-chlorophenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}acetamide](/img/structure/B5413124.png)
2-(4-chlorophenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}acetamide, also known as CP-122,721, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including neuroscience, cancer research, and immunology.
Mechanism of Action
The exact mechanism of action of 2-(4-chlorophenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}acetamide is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems, including serotonin, dopamine, and norepinephrine. It has also been shown to interact with several receptors, including the 5-HT1A, 5-HT2A, and D2 receptors. This compound has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter systems, the inhibition of cancer cell growth and proliferation, and the regulation of the immune response. In animal models of anxiety and depression, it has been shown to reduce the levels of stress hormones, such as cortisol and corticotropin-releasing hormone. In cancer cells, it has been shown to induce apoptosis and cell cycle arrest by activating several signaling pathways, including the p53 and MAPK pathways. In the immune system, it has been shown to regulate the production of cytokines and chemokines, which play a critical role in the immune response.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-chlorophenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}acetamide in lab experiments include its high potency, selectivity, and low toxicity. It has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, the limitations of using this compound in lab experiments include its high cost and the need for specialized equipment and expertise to synthesize and analyze the compound. Additionally, the exact mechanism of action of this compound is not fully understood, which may limit its therapeutic applications.
Future Directions
There are several future directions for the research on 2-(4-chlorophenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}acetamide. One direction is to further investigate its potential therapeutic applications in various fields of medicine, including neuroscience, cancer research, and immunology. Another direction is to explore its structure-activity relationship and develop more potent and selective derivatives. Additionally, the development of new synthetic methods and analytical techniques may facilitate the synthesis and analysis of this compound and its derivatives.
Synthesis Methods
The synthesis of 2-(4-chlorophenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}acetamide involves several steps, including the reaction of 4-chloroaniline with 2-fluorobenzaldehyde, followed by the reaction of the resulting Schiff base with N-(2-bromoethyl)acetamide. The final product is obtained by treating the resulting intermediate with piperazine and acetic anhydride. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Scientific Research Applications
2-(4-chlorophenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In neuroscience, it has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. In cancer research, it has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In immunology, it has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClFN3O2/c21-16-7-5-15(6-8-16)13-19(26)23-14-20(27)25-11-9-24(10-12-25)18-4-2-1-3-17(18)22/h1-8H,9-14H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANMWNYBXNYIRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CNC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{2-[4-(cyclopentyloxy)benzoyl]hydrazino}-4-oxo-2-butenoic acid](/img/structure/B5413048.png)
![2-cyclobutyl-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B5413057.png)
![N-[5-(2-furylmethylene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide](/img/structure/B5413065.png)
![1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5413076.png)
![2-(1,3-benzodioxol-5-yl)-N-{2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}acetamide](/img/structure/B5413084.png)
![N-(3-{[(propylamino)carbonyl]amino}phenyl)acetamide](/img/structure/B5413098.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5413109.png)
![1-butyl-4-{[2-(2,3-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazin-2-one](/img/structure/B5413112.png)
![3-(3-fluorophenyl)-5-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5413131.png)
![1-allyl-4-[2-(4-bromophenoxy)propanoyl]piperazine](/img/structure/B5413133.png)
![N-ethyl-5-[(2-fluorophenoxy)methyl]-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5413134.png)
![2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B5413141.png)

![4-(1H-imidazol-1-ylmethyl)-N-[1-(2-methylphenyl)ethyl]benzamide](/img/structure/B5413148.png)